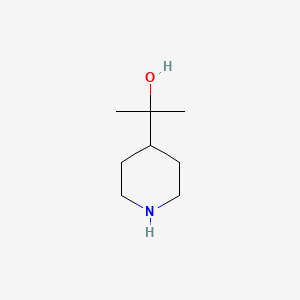

2-(Piperidin-4-yl)propan-2-ol

Übersicht

Beschreibung

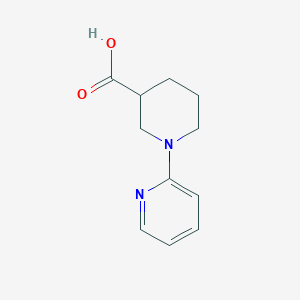

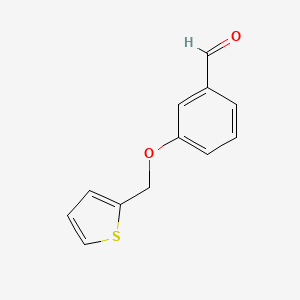

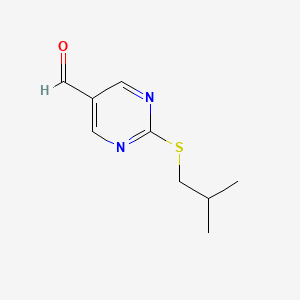

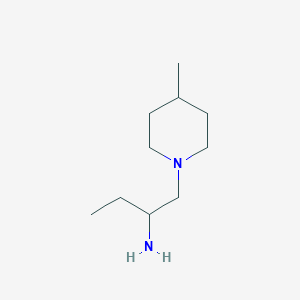

2-(Piperidin-4-yl)propan-2-ol is an organic compound . Its chemical structure includes a 2-methylpropan-2-ol group connected to a carbon atom containing a 4-piperidinyl .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The molecular weight of this compound is 143.288 .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Der Piperidin-Kern ist ein häufiges Motiv in der medizinischen Chemie und wird oft wegen seines Potenzials in der Arzneimittelforschung untersucht. „2-(Piperidin-4-yl)propan-2-ol“ könnte auf seine Struktur-Wirkungs-Beziehung (SAR) in verschiedenen therapeutischen Bereichen untersucht werden. Beispielsweise können Modifikationen am Piperidinring oder seinen Substituenten die biologische Aktivität und die pharmakokinetischen Eigenschaften der resultierenden Verbindungen erheblich beeinflussen .

Krebsforschung

N-(Piperidin-4-yl)-Derivate wurden synthetisiert und auf ihre zytotoxischen Wirkungen gegen Krebszellen untersucht. Das Vorhandensein verschiedener Substituenten am Piperidinring, wie z. B. Halogen- oder Nitrogruppen, kann diese Wirkungen verstärken. “this compound” kann als Gerüst zur Entwicklung neuer Antikrebsmittel durch weitere strukturelle Optimierung dienen .

Enzymhemmung

Piperidinderivate werden auch auf ihre Rolle als Enzyminhibitoren untersucht. Die fragliche Verbindung könnte Teil einer Reihe von Molekülen sein, die darauf ausgelegt sind, bestimmte Enzyme zu zielen, die an Krankheitsprozessen beteiligt sind, was möglicherweise zur Entwicklung neuer Therapeutika führt .

Synthese neuer Verbindungen

Der Piperidinring dient als vielseitiger Baustein für die Synthese einer Vielzahl neuer Verbindungen mit potentiellen pharmakologischen Aktivitäten. “this compound” könnte als Zwischenprodukt oder Ausgangsmaterial in synthetischen Routen verwendet werden, um verschiedene Piperidin-basierte Strukturen zu erzeugen .

Pharmakokinetische Studien

Modifikationen am Piperidin-Kern können die metabolische Stabilität von Pharmazeutika beeinflussen. Forschungen zu Verbindungen wie „this compound“ können Aufschluss darüber geben, wie verschiedene Substitutionen ihre Stabilität und ihren Metabolismus in biologischen Systemen beeinflussen .

Chemische Syntheseforschung

Die chemischen Eigenschaften von „this compound“ machen es für verschiedene Anwendungen in der chemischen Syntheseforschung geeignet, wie z. B. die Entwicklung neuer Synthesemethoden oder die Untersuchung von Reaktionsmechanismen mit Piperidinderivaten .

Wirkmechanismus

Target of action

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of action

The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. For example, some piperidine derivatives act as competitive antagonists of acetylcholine at cholinergic receptors

Biochemische Analyse

Biochemical Properties

2-(Piperidin-4-yl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, it can exhibit toxic effects, including liver damage and neurotoxicity . Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can be metabolized into various metabolites, which can have different biological activities. Additionally, it can affect metabolic flux by altering the levels of key metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it can be localized to the mitochondria, where it can affect mitochondrial function and energy production .

Eigenschaften

IUPAC Name |

2-piperidin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,10)7-3-5-9-6-4-7/h7,9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXYTWTZMGUQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409441 | |

| Record name | 2-(Piperidin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22990-34-7 | |

| Record name | 2-(Piperidin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Piperidyl)-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

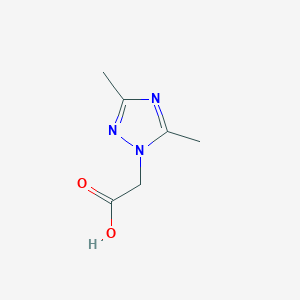

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)